molecular formula C18H17N5O2S B2841255 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide CAS No. 442865-50-1

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide

Cat. No.: B2841255
CAS No.: 442865-50-1
M. Wt: 367.43
InChI Key: KQENGDXRVQVPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyridine core, which is achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to handle the complex reaction sequences and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells. Additionally, it may inhibit certain enzymes or signaling pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide apart is its unique combination of structural elements, which confer a distinct set of chemical and biological properties. Its ability to intercalate with DNA and inhibit specific enzymes makes it a promising candidate for further research in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12(24)22-9-7-13-10-14(5-6-15(13)22)19-17(25)11-26-18-21-20-16-4-2-3-8-23(16)18/h2-6,8,10H,7,9,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENGDXRVQVPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.